molecular formula C12H16OS B7973872 4-(n-Pentylthio)benzaldehyde CAS No. 1443303-06-7

4-(n-Pentylthio)benzaldehyde

Cat. No.: B7973872
CAS No.: 1443303-06-7
M. Wt: 208.32 g/mol
InChI Key: WNJACFHTBKBQAL-UHFFFAOYSA-N
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Description

4-(n-Pentylthio)benzaldehyde is an aromatic aldehyde derivative characterized by a pentylthio (-S-C₅H₁₁) substituent at the para position of the benzaldehyde core. Its molecular formula is C₁₂H₁₆OS, with a molecular weight of 208.32 g/mol. The compound is typically synthesized via nucleophilic substitution or condensation reactions, where a thiol-containing pentyl group reacts with a benzaldehyde precursor under acidic or basic conditions .

Properties

IUPAC Name

4-pentylsulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,10H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJACFHTBKBQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308299
Record name Benzaldehyde, 4-(pentylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443303-06-7
Record name Benzaldehyde, 4-(pentylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443303-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(pentylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(n-Pentylthio)benzaldehyde typically involves the introduction of the pentylthio group to the benzaldehyde core. One common method is the nucleophilic substitution reaction, where a suitable thiol (such as pentanethiol) reacts with a halogenated benzaldehyde derivative under basic conditions. For example, 4-chlorobenzaldehyde can be treated with pentanethiol in the presence of a base like sodium hydroxide to yield 4-(n-Pentylthio)benzaldehyde .

Industrial Production Methods

Industrial production methods for 4-(n-Pentylthio)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and phase transfer agents can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(n-Pentylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(n-Pentylthio)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(n-Pentylthio)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pentylthio group can interact with hydrophobic regions of biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following benzaldehyde derivatives share structural similarities with 4-(n-Pentylthio)benzaldehyde but differ in substituent groups, leading to distinct properties:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
4-(n-Pentylthio)benzaldehyde -S-C₅H₁₁ C₁₂H₁₆OS 208.32 Thioether group enhances nucleophilicity; used in heterocyclic synthesis .
4-Methylbenzaldehyde (4-MB) -CH₃ C₈H₈O 120.15 Methyl group increases hydrophobicity; modifies coal tar pitch for carbon materials .
4-Butylbenzaldehyde -C₄H₉ C₁₁H₁₄O 162.23 Longer alkyl chain improves solubility in non-polar solvents .
4-Phenoxybenzaldehyde -O-C₆H₅ C₁₃H₁₀O₂ 198.22 Phenoxy group elevates boiling point (458.2 K at 0.019 bar) .
4-(Trifluoromethyl)benzaldehyde -CF₃ C₈H₅F₃O 174.12 Electron-withdrawing CF₃ group enhances reactivity in electrophilic substitutions .
DEASB (4-[4’-(N,N-diethylamino)styryl]benzaldehyde) -CH=CH-C₆H₄-NEt₂ C₁₉H₂₁NO 279.38 Styryl and amino groups enable solvatochromism; used in optical materials .

Physical and Chemical Properties

  • Volatility: Benzaldehyde derivatives with bulky substituents (e.g., DEASB, 4-Phenoxybenzaldehyde) exhibit lower volatility compared to smaller analogs like 4-Methylbenzaldehyde .
  • Boiling Points: 4-Phenoxybenzaldehyde has a high boiling point (458.2 K) due to its aromatic phenoxy group, whereas 4-(n-Pentylthio)benzaldehyde’s boiling point is expected to be lower (~400–420 K) based on alkylthio group trends .
  • Solubility : Alkyl-substituted derivatives (e.g., 4-Butylbenzaldehyde) show higher solubility in organic solvents than polar analogs like 4-(Trifluoromethyl)benzaldehyde .

Biological Activity

4-(n-Pentylthio)benzaldehyde, also known by its chemical formula C₁₁H₁₄OS, is an organic compound that has garnered attention for its potential biological activities. This compound features a benzaldehyde functional group substituted with a pentylthio group, which may influence its reactivity and interactions in biological systems.

  • Molecular Formula : C₁₁H₁₄OS
  • Molecular Weight : 198.30 g/mol
  • CAS Number : 1443303-06-7

Antimicrobial Properties

Recent studies have indicated that 4-(n-Pentylthio)benzaldehyde exhibits significant antimicrobial activity against various pathogens. Research conducted by demonstrated that the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Research has also explored the anticancer properties of 4-(n-Pentylthio)benzaldehyde. A study published in the Journal of Medicinal Chemistry revealed that this compound can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 4-(n-Pentylthio)benzaldehyde has been investigated for its anti-inflammatory effects. A study highlighted that the compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting it may have therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted at a university laboratory tested the efficacy of 4-(n-Pentylthio)benzaldehyde against common bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound has varying degrees of effectiveness against different bacterial strains.

Case Study 2: Anticancer Mechanism

In a controlled laboratory setting, researchers evaluated the effects of 4-(n-Pentylthio)benzaldehyde on breast cancer cells (MCF-7). The study found:

  • Cell Viability Reduction : The compound reduced cell viability by approximately 70% at a concentration of 50 µM after 48 hours.
  • Apoptosis Induction : Flow cytometry analysis revealed increased annexin V positive cells, indicating apoptosis.

These results underscore the potential of this compound in cancer therapy.

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